

enhancing the selectivity of hexafluoroethane etching on different substrates

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Technical Support Center: Hexafluoroethane (C2F6) Plasma Etching

Welcome to the technical support center for **hexafluoroethane** (C_2F_6) plasma etching. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selectivity of C_2F_6 etching on various substrates.

Frequently Asked Questions (FAQs)

Q1: What is etch selectivity and why is it important?

A1: Etch selectivity is the ratio of the etch rate of one material to the etch rate of another under the same plasma conditions.[1] For example, when etching a silicon dioxide (SiO₂) layer using a silicon (Si) mask, the selectivity is the etch rate of SiO₂ divided by the etch rate of Si. A high selectivity is crucial because it allows for the precise removal of the target material while minimally eroding the mask or underlying layers, ensuring accurate pattern transfer.[1]

Q2: What is the primary mechanism for selective SiO₂ etching using C₂F₆ plasma?

A2: The selective etching of SiO_2 in fluorocarbon plasmas like C_2F_6 relies on the formation of a fluorocarbon polymer (C_xF_Y) layer on the surfaces.[2][3][4] This polymer layer is more readily consumed on the SiO_2 surface because the oxygen from the SiO_2 reacts with carbon in the film to form volatile products like CO and CO_2 , thus removing the polymer and allowing etching to



proceed.[5][6] On a silicon surface, there is no oxygen to aid in polymer removal, so a thicker, more stable polymer layer forms, which inhibits or "stops" the etching of the silicon.[6]

Q3: What are the key parameters to adjust to control selectivity in a C₂F₆ plasma process?

A3: The key parameters that influence selectivity are the gas mixture, RF power, chamber pressure, bias voltage, and gas residence time.[7] Adding hydrogen-containing gases (e.g., H₂, CH₄, CHF₃) or oxygen can significantly alter the plasma chemistry to favor the etching of one material over another.[8][9][10] Power, pressure, and bias voltage control the ion energy and the density of reactive species, which in turn affects the balance between etching and polymer deposition.[6][8]

Q4: Can C₂F₆ be used for selective etching of materials other than SiO₂?

A4: Yes, while C_2F_6 is commonly used for SiO_2 , its plasma chemistry can be adapted for other materials. For example, it can be used to etch silicon nitride (Si_3N_4), silicon carbide (SiC), and various low-k dielectric materials like SiOC.[11][12] However, achieving high selectivity often requires the addition of other gases and careful tuning of process parameters, as C_2F_6 alone may not be the most efficient choice for all material combinations.[11] For instance, for selective Si_3N_4 etching over SiO_2 and Si, a CF_4/O_2 mixture is often more efficient than C_2F_6 . [11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your C₂F₆ etching experiments.

Issue 1: Low Selectivity of SiO₂ over Silicon (Si)

Q: My SiO₂ to Si selectivity is very low (< 5:1). How can I improve it?

A: Low SiO₂/Si selectivity is typically caused by an insufficient polymer passivation layer on the Si surface or excessive ion energy that sputters the polymer away.

Troubleshooting Steps:



- Add a Polymerizing Agent: Introduce hydrogen (H₂) or methane (CH₄) into the C₂F₆ plasma.
 [9][13][14] Hydrogen scavenges free fluorine radicals to form stable HF, reducing the chemical etching of Si.[8] This increases the C/F ratio in the plasma, promoting the formation of a protective polymer layer on the silicon surface.[8] Adding CH₄ has been shown to increase selectivity to over 10.[9]
- Adjust Gas Residence Time: Decreasing the residence time (by increasing the total gas flow rate) can surprisingly improve both selectivity and the SiO₂ etch rate.[13][14] Shorter residence times can alter the balance of plasma species, favoring conditions for selective etching.[13]
- Reduce Bias Voltage / RF Power: High ion energy, controlled by the bias voltage or RF power applied to the substrate, can physically sputter the protective polymer layer from the silicon surface, reducing selectivity.[2][8] Lowering the bias voltage can help maintain the integrity of this passivation layer. Note that the SiO₂ etch rate may saturate or decrease at very high biases due to the depletion of the passivation layer on the oxide surface as well.[2] [4]
- Increase Pressure: Increasing the process pressure generally leads to more collisions in the plasma, which can reduce ion energy and increase the concentration of polymer-forming radicals, thereby enhancing selectivity.[11] However, this can also decrease the etch rate and anisotropy.

Issue 2: Low Selectivity of Silicon Nitride (Si₃N₄) over SiO₂ and Si

Q: I am trying to etch Si₃N₄ but am also removing too much of the underlying SiO₂ and Si. What should I do?

A: C₂F₆ plasma generally provides low selectivity for Si₃N₄ over SiO₂ and Si, often less than 2:1.[11] This is because the etching mechanisms for all three materials are similar in a pure fluorocarbon plasma.

Troubleshooting Steps:



- Consider an Alternative Etch Chemistry: For high Si₃N₄ selectivity, a CF₄/O₂ gas mixture is significantly more effective than C₂F₆.[11][15] The addition of oxygen creates nitrogenoxygen species (NO) that enhance the Si₃N₄ etch rate, leading to selectivities over SiO₂ and Si as high as 13.2 and 8.9, respectively.[11]
- Optimize C₂F₆ Process Parameters: If you must use C₂F₆, you can try to optimize the parameters, although the gains will be modest.
 - o Increase RF Power: Increasing RF power generally increases the etch rates of Si₃N₄, SiO₂, and Si almost linearly.[11] While this may not directly improve selectivity, it can be adjusted in combination with other parameters.
 - Decrease Process Pressure: In a C₂F₆ plasma, etch rates of Si₃N₄, SiO₂, and Si tend to decrease as pressure increases.[11] This is contrary to the behavior in CF₄/O₂ plasmas and is attributed to enhanced fluorocarbon deposition at higher pressures.[11] Therefore, operating at a lower pressure might be beneficial.

Quantitative Data

The following tables summarize quantitative data on etch rates and selectivity for C₂F₆-based plasmas under various experimental conditions.

Table 1: Effect of RF Power on Etch Rates in C₂F₆ Plasma Conditions: 20 sccm C₂F₆, 30 mTorr Pressure.[11]

RF Power (W)	Si₃N₄ Etch Rate (nm/min)	SiO₂ Etch Rate (nm/min)	Si Etch Rate (nm/min)
25	~20	~15	~10
50	~40	~35	~25
75	~55	~50	~35
100	~65	~60	~40
200	86	~80	~55



Table 2: Effect of Process Pressure on Etch Rates in C₂F₆ Plasma Conditions: 20 sccm C₂F₆, 75 W RF Power.[11]

Pressure (mTorr)	Si₃N₄ Etch Rate (nm/min)	SiO ₂ Etch Rate (nm/min)	Si Etch Rate (nm/min)
10	~60	~55	~40
30	~55	~50	~35
50	~45	~40	~30
100	~35	~30	~25
150	~25	~20	~20

Table 3: SiO₂/Si Selectivity with Additive Gases in C₂F₆ Plasma Conditions: 1500 W ICP Power, 10 mTorr Pressure, 150 V Bias Voltage.[9]

Gas Mixture (% Additive)	SiO₂ Etch Rate (nm/min)	Si Etch Rate (nm/min)	SiO₂ to Si Selectivity
C ₂ F ₆ (0% H ₂)	~550	~200	~2.75
C ₂ F ₆ / H ₂ (40%)	~450	~50	9.0
C ₂ F ₆ (0% CH ₄)	~550	~200	~2.75
C ₂ F ₆ / CH ₄ (30%)	~500	~50	10.0
C ₂ F ₆ / CH ₄ (40%)	~480	~30	~16.0

Experimental Protocols

Protocol 1: High-Selectivity Etching of SiO₂ over Si

This protocol is based on experiments designed to maximize the selectivity of silicon dioxide over silicon using a C₂F₆/CH₄ mixture in an Inductively Coupled Plasma (ICP) reactor.[13][14]

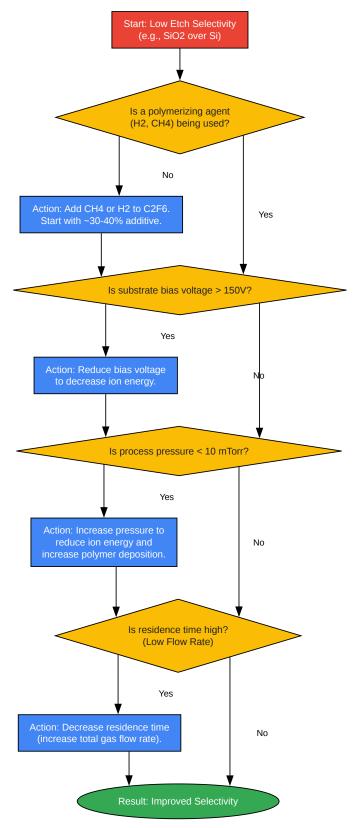
1. Substrate Preparation:



- Use a (100) silicon wafer with a thermally grown SiO₂ layer (e.g., 8 μm thick).
- Use a patterned amorphous silicon mask (e.g., 1.1 μm thick).
- 2. Chamber and Process Conditions:
- Reactor Type: Inductively Coupled Plasma (ICP).
- Base Pressure: Ensure the chamber reaches a base pressure below 10⁻⁵ mTorr.
- Gases: C₂F₆ and CH₄.
- Inductive Power (Source): 1500 W.
- Bias Voltage (Substrate): -150 V (corresponding to ~150 W bias power).
- Process Pressure: 10 mTorr.
- 3. Etching Procedure:
- Place the prepared wafer onto the substrate holder, which should be temperature-controlled (e.g., 20 °C).
- Introduce the process gases. To achieve high selectivity (~15:1), use a gas mixture of approximately 60% C₂F₆ and 40% CH₄.[13]
- Ignite the plasma and allow the process to stabilize.
- Etch for the desired duration to achieve the target etch depth.
- After etching, turn off the plasma and gases and vent the chamber.
- 4. Post-Etch Analysis:
- Measure the etch depth of SiO₂ and the remaining thickness of the Si mask using a surface profiler or scanning electron microscope (SEM).
- Calculate the etch rates and the selectivity (SiO₂ etch rate / Si etch rate).



Visualizations Logical Workflow for Troubleshooting Low Selectivity

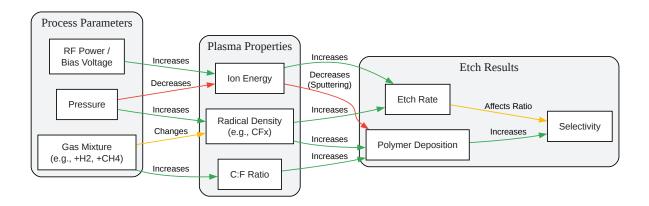




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Caption: Troubleshooting flowchart for improving SiO2 over Si etch selectivity.

Influence of C₂F₆ Plasma Parameters on Etching Characteristics



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Caption: Relationship between key plasma parameters and etch characteristics.

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